molecular formula C19H21N3O B2751303 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-(4-methylphenyl)urea CAS No. 905797-43-5

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-(4-methylphenyl)urea

Cat. No. B2751303
CAS RN: 905797-43-5
M. Wt: 307.397
InChI Key: NGIIKZYZWFLNGV-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-(4-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a urea derivative that is synthesized through a multistep process involving various chemical reactions.

Scientific Research Applications

Stereochemical Synthesis

A notable application involves the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors, such as PKI-179. The synthesis process includes stereospecific hydroboration, oxidation, and stereoselective reduction steps, highlighting the chemical's role in creating enantiomerically pure compounds useful in drug development (Chen et al., 2010).

Gelation Properties

Another research focus is on low molecular weight hydrogelators, where derivatives form hydrogels at specific pH levels. The morphology and rheology of these gels can be tuned by the anion identity, showcasing the compound's utility in developing materials with adjustable physical properties (Lloyd & Steed, 2011).

Enzyme Inhibition

Derivatives have been studied as inhibitors for glycolic acid oxidase, demonstrating significant potency in vitro. Such compounds provide insights into designing inhibitors for enzymes involved in metabolic disorders, furthering our understanding of therapeutic interventions (Rooney et al., 1983).

Nonlinear Optical Materials

Research on organic nonlinear optical materials involves synthesizing nitrophenylhydrazone crystals based on pyrrole. These compounds exhibit large macroscopic nonlinearity, useful in developing advanced photonic devices (Kwon et al., 2008).

Molecular Recognition

Acyclic molecules containing pyrrole groups have shown effectiveness in anion-binding, demonstrating the compound's relevance in selective molecular recognition processes. This application is critical for designing sensors and separation processes (Gale, 2006).

Corrosion Inhibition

Urea-derived Mannich bases have been synthesized and examined as corrosion inhibitors for mild steel surfaces in acidic solutions. These studies offer potential solutions for industrial corrosion issues, highlighting the chemical's application in materials protection (Jeeva et al., 2015).

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-9-11-16(12-10-14)22(18-8-5-13-20-18)19(23)21-17-7-4-3-6-15(17)2/h3-4,6-7,9-12H,5,8,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIIKZYZWFLNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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